6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-indan-1-yl amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO and a molar mass of 199.68 g/mol . It is also known by other names such as 1-Amino-6-methoxyindan hydrochloride and 6-Methoxy-1-aminoindan hydrochloride . This compound appears as white crystals and has a melting point of approximately 169-171°C . It is soluble in water and is commonly used as a pharmaceutical intermediate, particularly in the synthesis of antidepressant drugs .
Preparation Methods
The preparation of 6-Methoxy-indan-1-yl amine hydrochloride typically involves the reaction of 1-amino-6-methoxyindan with hydrochloric acid . The specific synthetic routes and conditions can vary depending on the laboratory setup and the chosen method. One common method involves heating the intermediate in a solution of ethanolic hydrochloric acid, which results in the formation of the desired compound . Industrial production methods may involve similar steps but are optimized for larger-scale synthesis and higher yields.
Chemical Reactions Analysis
6-Methoxy-indan-1-yl amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the amino group or the methoxy group is replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
6-Methoxy-indan-1-yl amine hydrochloride has several scientific research applications:
Biology: In biological research, it is used to study the effects of certain drugs and to develop new therapeutic agents.
Industry: It is used in the production of dyes and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-indan-1-yl amine hydrochloride involves its interaction with specific molecular targets and pathways. In the context of its use as a pharmaceutical intermediate, it is involved in the synthesis of compounds that affect neurotransmitter levels in the brain, thereby exerting antidepressant effects. The exact molecular targets and pathways depend on the final drug product synthesized from this intermediate.
Comparison with Similar Compounds
6-Methoxy-indan-1-yl amine hydrochloride can be compared with other similar compounds such as:
- 6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
- 2,3-Dihydro-6-methoxy-1H-inden-1-amine hydrochloride
These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of 6-Methoxy-indan-1-yl amine hydrochloride lies in its specific use as an intermediate in the synthesis of antidepressant drugs and its solubility in water, which makes it suitable for various chemical reactions and applications .
Properties
Molecular Formula |
C10H14BrNO |
---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
6-methoxy-2,3-dihydro-1H-inden-1-amine;hydrobromide |
InChI |
InChI=1S/C10H13NO.BrH/c1-12-8-4-2-7-3-5-10(11)9(7)6-8;/h2,4,6,10H,3,5,11H2,1H3;1H |
InChI Key |
ZYXDXEOMWWAJBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC2N)C=C1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.